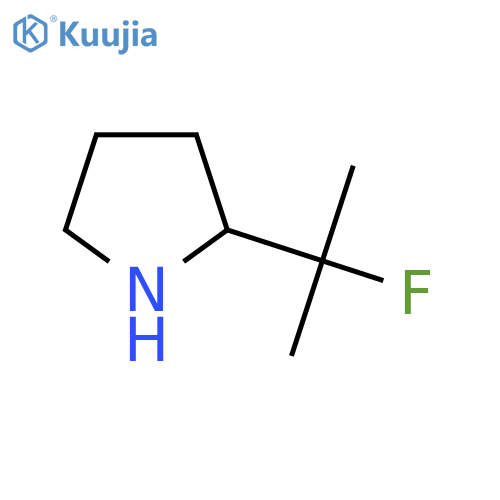Cas no 1356824-83-3 (2-(2-fluoropropan-2-yl)pyrrolidine)

2-(2-fluoropropan-2-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-(2-fluoropropan-2-yl)pyrrolidine
- 1356824-83-3
- EN300-1852377
-
- インチ: 1S/C7H14FN/c1-7(2,8)6-4-3-5-9-6/h6,9H,3-5H2,1-2H3
- InChIKey: YBUOPYGDDXLLQS-UHFFFAOYSA-N
- SMILES: FC(C)(C)C1CCCN1
計算された属性
- 精确分子量: 131.111027613g/mol
- 同位素质量: 131.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 12Ų
2-(2-fluoropropan-2-yl)pyrrolidine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852377-0.25g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1852377-0.5g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1852377-5.0g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1852377-2.5g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1852377-1g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1852377-0.05g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1852377-1.0g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 1g |
$1414.0 | 2023-05-26 | ||
| Enamine | EN300-1852377-5g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 5g |
$3273.0 | 2023-09-18 | ||
| Enamine | EN300-1852377-0.1g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1852377-10.0g |
2-(2-fluoropropan-2-yl)pyrrolidine |
1356824-83-3 | 10g |
$6082.0 | 2023-05-26 |
2-(2-fluoropropan-2-yl)pyrrolidine 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-(2-fluoropropan-2-yl)pyrrolidineに関する追加情報
Exploring the Chemistry and Applications of 2-(2-Fluoropropan-2-yl)pyrrolidine (CAS No. 1356824-83-3)
The compound 2-(2-fluoropropan-2-yl)pyrrolidine (CAS No. 1356824-83-3) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a fluorinated substituent on the pyrrolidine ring introduces unique electronic and steric properties, making it an intriguing subject for both academic and industrial research.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly due to their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability. The fluorine atom in 2-(2-fluoropropan-2-yl)pyrrolidine plays a crucial role in enhancing the molecule's lipophilicity, which is a desirable trait for many pharmaceutical agents. This property has led researchers to explore its potential as a building block for more complex molecules with therapeutic applications.
The synthesis of 1356824-83-3 involves a multi-step process that typically begins with the preparation of pyrrolidine derivatives. One common approach is the alkylation of pyrrolidine with a suitable fluorinated alkyl halide, followed by purification to obtain the desired product. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for subsequent applications.
In terms of applications, 1356824-83-3 has shown promise in several areas. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, including potential candidates for anti-inflammatory and antiviral therapies. Its ability to form stable complexes with metal ions also makes it a valuable ligand in coordination chemistry and catalysis.
The structural versatility of 1356824-83-3 allows for further functionalization, enabling researchers to tailor its properties for specific applications. For instance, the introduction of additional substituents can enhance its solubility or improve its binding affinity to biological targets. These modifications are often guided by computational modeling techniques, which provide insights into the molecule's behavior at the molecular level.
In addition to its chemical applications, 1356824-83-3 has also been studied for its environmental impact. Researchers have investigated its biodegradation pathways under various conditions, aiming to develop sustainable methods for its production and disposal. These studies are essential for ensuring that the compound can be used responsibly without posing risks to ecosystems.
The latest advancements in analytical techniques have greatly improved our understanding of 1356824-83-3's properties. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its structure and purity. Furthermore, computational methods such as density functional theory (DFT) have provided valuable insights into its electronic structure and reactivity.
In conclusion, 1356824-83-3, or 1-(fluoromethyl)-pyrrolidine, is a versatile compound with a wide range of potential applications across different fields. Its unique combination of structural features and functional properties makes it an attractive target for further research and development. As our understanding of this compound continues to grow, so too does its potential to contribute to advancements in science and technology.
1356824-83-3 (2-(2-fluoropropan-2-yl)pyrrolidine) Related Products
- 45172-15-4((S)-Ethyl 2,6-diisocyanatohexanoate)
- 58138-79-7(2,6-Diiodopyrazine)
- 1806743-25-8(3-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 330574-84-0(3-(2-FURYL)-2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPROPANAL)
- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)
- 2005560-77-8(4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine)
- 1806953-48-9(3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride)
- 881444-18-4(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)
- 1805150-02-0(4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine)




